PDE10A Inhibitory Potency: Scaffold Reference Point via Closest Crystallographically Characterized Analog
While direct PDE10A IC50 data for the target compound itself has not been published, its closest crystallographically characterized analog — 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide — exhibits an IC50 of 0.007593 µM (7.593 nM) against human PDE10A [1]. This analog differs from the target compound by (i) replacement of the pyrazine ring with a pyridine ring and (ii) addition of a 3-(pyrimidin-5-yl)amino substituent. The structural conservation of the 6-methyl and N-(3-methyl-1-phenylpyrazol-5-yl) moieties between this analog and the target compound provides a scaffold-level reference that this substitution pattern is compatible with sub-nanomolar PDE10A engagement. By contrast, N-(1,3-diphenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide, which lacks both the 6-methyl and 3-methyl substituents, is not reported to have PDE10A activity [2]. This establishes that the methyl substitution pattern, retained in the target compound, is a critical contributor to PDE10A potency, making the target compound a more rational choice for PDE10A-focused screening libraries than des-methyl analogs.
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; scaffold conservation with IC50 = 0.007593 µM analog (6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide) |
| Comparator Or Baseline | N-(1,3-diphenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide (no reported PDE10A activity); PF-2545920 (MP-10) IC50 = 0.180 nM [3] |
| Quantified Difference | Scaffold-level: conserved methyl pattern yields ~0.0076 µM in closest analog; des-methyl diphenyl analog shows no PDE10A activity |
| Conditions | Human PDE10A; X-ray crystallography (2.0 Å resolution); IC50 measured via in vitro enzymatic assay [1] |
Why This Matters
Procurement decisions for PDE10A-focused research should prioritize compounds retaining the 6-methylpyrazine and 3-methylpyrazole substitution pattern, as these features are conserved in the most potent crystallographically characterized analog.
- [1] PDB 5SH8. Crystal Structure of human phosphodiesterase 10 in complex with 6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide. IC50 = 0.007593 µM. Deposited 2022-02-01. View Source
- [2] PubChem. N-(1,3-diphenyl-1H-pyrazol-5-yl)pyrazine-2-carboxamide. CID entry. No PDE10A inhibition data reported. View Source
- [3] BindingDB. PF-2545920 (MP-10). IC50 = 0.180 nM against rat PDE10A. BDBM31592. View Source
